![molecular formula C17H17NO3S2 B2821485 N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1797762-72-1](/img/structure/B2821485.png)
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide, also known as TAK-603, is a chemical compound that has gained interest in scientific research due to its potential biological applications. It is a thiophene-based analog, which is a class of compounds that have been of interest to scientists due to their potential biological activity .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Common synthetic methods for thiophene derivatives include the Gewald reaction, the Paal–Knorr reaction, the Fiesselmann synthesis, and the Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular formula of N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is C19H19NO3S2 and it has a molecular weight of 373.49. The structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, thiopropamine, a thiophene-based analog, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Scientific Research Applications
- Thiophene derivatives have been utilized as corrosion inhibitors in industrial chemistry and material science . Their ability to protect metals from corrosion makes them valuable in various applications, such as coatings for pipelines, storage tanks, and metal structures.
- Molecules containing the thiophene ring system play a crucial role in the development of organic semiconductors . These materials find applications in organic field-effect transistors (OFETs), organic photovoltaics, and other electronic devices.
- Thiophene-based compounds contribute to the fabrication of OLEDs, which are used in displays and lighting technology. Their unique electronic properties make them suitable for efficient light emission .
- Thiophene derivatives exhibit diverse pharmacological activities. For instance:
- Anticancer Properties : Some thiophene-containing compounds have demonstrated anticancer effects .
- Anti-Inflammatory Activity : Certain thiophenes possess anti-inflammatory properties .
- Antimicrobial Effects : Thiophene-based molecules show promise as antimicrobial agents .
- Antihypertensive and Anti-Atherosclerotic Properties : These compounds may contribute to cardiovascular health .
- Researchers have explored thiophene analogs as potential biologically active compounds. Their structural diversity allows for fine-tuning of biological effects .
- Notable drugs incorporate thiophene frameworks. For example:
Corrosion Inhibition
Organic Semiconductors
Organic Light-Emitting Diodes (OLEDs)
Pharmacological Properties
Biologically Active Compounds
Drug Development
Mechanism of Action
While the specific mechanism of action for N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is not mentioned in the search results, thiophene-based analogs like thiopropamine are known to act as norepinephrine-dopamine reuptake inhibitors and/or releasing agents .
Future Directions
Thiophene-based analogs continue to attract the attention of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists in the development of advanced compounds with a variety of biological effects . Therefore, it is likely that future research will continue to explore the synthesis, properties, and applications of these compounds, including N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide.
properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S2/c1-10-7-14(11(2)21-10)17(20)18-8-13-3-4-15(23-13)16(19)12-5-6-22-9-12/h3-7,9,16,19H,8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVDTZNGZSWADQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide |
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